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Compound of Interest

Compound Name: 2-(3-Bromophenyl)oxirane

Cat. No.: B143765 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-(3-Bromophenyl)oxirane (also known as 3-bromostyrene oxide), a valuable reactive

intermediate in organic synthesis. Due to the limited public availability of specific experimental

spectra for this compound, this guide presents predicted data based on the analysis of its

structural features and known spectroscopic values for similar chemical entities. Detailed,

generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative spectroscopic data for 2-(3-
Bromophenyl)oxirane. These predictions are derived from established principles of

spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

Oxirane CH ~3.8 - 4.0
Doublet of doublets

(dd)
J ≈ 2.5, 4.0

Oxirane CH₂

(diastereotopic)
~2.8 - 3.2 Multiplet (m)

Aromatic H (position

2)
~7.5 - 7.7 Triplet (t) J ≈ 2.0

Aromatic H (position

4)
~7.3 - 7.5 Multiplet (m)

Aromatic H (position

5)
~7.1 - 7.3 Triplet (t) J ≈ 8.0

Aromatic H (position

6)
~7.3 - 7.5 Multiplet (m)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (δ, ppm)

Oxirane CH 52 - 54

Oxirane CH₂ 46 - 48

Aromatic C-Br 121 - 123

Aromatic C-H 125 - 132

Aromatic C (quaternary, attached to oxirane) 139 - 141

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted Significant IR Absorptions
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Bond Vibration

C-H (Aromatic) 3100 - 3000 Stretch

C-H (Oxirane) 3050 - 2990 Stretch

C=C (Aromatic) 1600 - 1450 Stretch

C-O-C (Oxirane)

1270 - 1240 (asymmetric

stretch), 950 - 810 (symmetric

stretch)

Stretch

C-Br 700 - 500 Stretch

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Fragmentation
m/z Possible Fragment Notes

198/200 [M]⁺

Molecular ion peak, showing

characteristic bromine isotope

pattern (¹⁹Br/⁸¹Br ≈ 1:1)

169/171 [M - CHO]⁺ Loss of a formyl radical

119 [M - Br]⁺ Loss of a bromine radical

91 [C₇H₇]⁺

Tropylium ion, a common

fragment for benzyl-containing

compounds

77 [C₆H₅]⁺ Phenyl cation

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified 2-(3-Bromophenyl)oxirane
in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition (¹H NMR): Acquire the proton NMR spectrum using a spectrometer

operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse

angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Data Acquisition (¹³C NMR): Acquire the carbon-13 NMR spectrum on the same instrument.

A proton-decoupled sequence is typically used to simplify the spectrum. Due to the lower

natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation

delay (e.g., 2-5 seconds) are generally required.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline corrections should be performed to obtain a clear spectrum.

Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample

with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate

mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a

thin, transparent pellet using a hydraulic press.

Sample Preparation (Thin Film Method for Oils): If the sample is an oil, place a small drop

between two salt plates (e.g., NaCl or KBr) and gently press them together to create a thin

film.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) should

be recorded first and automatically subtracted from the sample spectrum. The spectrum is

typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile compound like 2-(3-Bromophenyl)oxirane, direct insertion via a heated probe

or injection into a gas chromatograph (GC-MS) is common.

Ionization: Ionize the sample molecules. Electron Ionization (EI) at 70 eV is a standard

method for generating fragment ions and providing structural information.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of an

organic compound like 2-(3-Bromophenyl)oxirane.
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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of 2-(3-
Bromophenyl)oxirane.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-(3-Bromophenyl)oxirane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b143765#spectroscopic-data-for-2-3-bromophenyl-
oxirane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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